2-(diphenylcarbamoyl)benzoic acid
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Overview
Description
2-(diphenylcarbamoyl)benzoic acid is an organic compound with the molecular formula C20H15NO3 It is known for its unique structure, which includes a benzoic acid moiety linked to a diphenylamino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(diphenylamino)carbonyl]- typically involves the reaction of benzoic acid derivatives with diphenylamine under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzoic acid and diphenylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for benzoic acid, 2-[(diphenylamino)carbonyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(diphenylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated benzoic acids, nitrobenzoic acids
Scientific Research Applications
2-(diphenylcarbamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(diphenylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
2-(diphenylcarbamoyl)benzoic acid can be compared with other similar compounds, such as:
Benzoic acid, 2-[(dibenzylamino)carbonyl]-: Similar structure but with benzyl groups instead of phenyl groups.
Benzoic acid, 2-[(phenylamino)carbonyl]-: Contains a single phenyl group instead of two.
Benzoic acid, 2-[(methylamino)carbonyl]-: Contains a methyl group instead of phenyl groups.
The uniqueness of benzoic acid, 2-[(diphenylamino)carbonyl]- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
67699-32-5 |
---|---|
Molecular Formula |
C20H15NO3 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-(diphenylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C20H15NO3/c22-19(17-13-7-8-14-18(17)20(23)24)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,23,24) |
InChI Key |
JWGOKCNYKDSPSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
Key on ui other cas no. |
67699-32-5 |
solubility |
46.8 [ug/mL] |
Origin of Product |
United States |
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